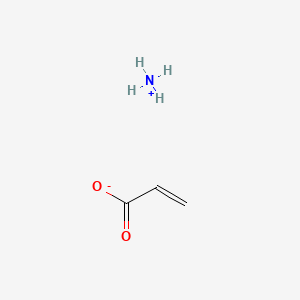

azanium;prop-2-enoate

Description

Significance of Azanium;Prop-2-enoate as a Versatile Chemical Synthon and Monomer in Polymer Science

In the realm of polymer science, this compound is highly significant as both a versatile monomer and a chemical synthon. As a monomer, it readily undergoes polymerization to form homopolymers, such as poly(ammonium acrylate), or it can be copolymerized with other monomers like acrylamide (B121943) or styrene (B11656) to create polymers with tailored properties. google.comlookchem.com Its primary role is in the synthesis of polyacrylates, a major class of polymers with widespread applications. ontosight.airesearchgate.net

The utility of this compound stems from its dual functionality. The prop-2-enoate (acrylate) portion contains a vinyl group, which is susceptible to free-radical polymerization, allowing for the formation of long polymer chains. The azanium (ammonium) cation enhances the hydrophilicity and water solubility of the resulting polymers, making it a key ingredient in the production of superabsorbent polymers (SAPs) and hydrogels. wikipedia.org These materials can absorb and retain substantial amounts of water, finding use in agriculture and hygiene products. taylorandfrancis.com

Furthermore, the ionic nature of the ammonium (B1175870) group makes the resulting polymers polyelectrolytes. researchgate.net This characteristic is exploited in applications such as flocculants in water treatment, where the charged polymer chains can interact with and agglomerate suspended particles. google.comontosight.ai In industries such as coatings, adhesives, and textiles, ammonium acrylate (B77674) is used as a co-monomer to improve adhesion, flexibility, and water resistance. lookchem.comresearchgate.net

Historical Context and Evolution of Research on Acrylate-Based Systems

The study and application of acrylate-based systems have a rich history, evolving from simple resins to highly sophisticated functional materials. Acrylates, broadly defined as the salts, esters, and conjugate bases of acrylic acid, form a versatile family of vinyl polymers. researchgate.netresearchgate.net Early acrylic resins were recognized for their exceptional properties, including optical clarity, high durability, and excellent resistance to weathering and sunlight, which led to their use in paints and coatings. wikipedia.orggantrade.com

Initially, research focused on thermoplastic acrylics, which are high-molecular-weight polymers that can be softened upon heating and are typically delivered in hydrocarbon solvents. wikipedia.org A significant evolution in the field was the development of acrylic emulsions, or latex paints, where the polymer is dispersed in water. This shift was driven by the need for more environmentally friendly systems with lower volatile organic compound (VOC) emissions. wikipedia.orgmarkwideresearch.com

Over the decades, the scope of acrylate research expanded dramatically. Scientists began to explore copolymerization, the process of polymerizing two or more different monomers. This technique allowed for the precise tailoring of polymer properties. gantrade.com For instance, by incorporating monomers like this compound, researchers could introduce hydrophilicity and ionic character into the polymer backbone. researchgate.net This led to the creation of functional polymers for a much broader range of applications than initially conceived, including textiles, adhesives, and eventually, advanced biomedical materials. researchgate.netresearchgate.net

Scope and Research Trajectories within Advanced Material Development

Current research on acrylate-based systems, including those utilizing this compound, is directed toward the creation of advanced and "smart" materials with highly specialized functions. These efforts are pushing the boundaries of materials science, with significant developments in sustainability, biotechnology, and electronics. researchgate.netmarkwideresearch.commarkwideresearch.com

A major research trajectory is the development of sustainable and eco-friendly polymers. techsciresearch.com This includes a focus on waterborne acrylic systems that minimize the use of harmful solvents and the exploration of bio-based monomers to reduce reliance on petrochemical feedstocks. taylorandfrancis.commarkwideresearch.com The goal is to create high-performance materials, such as coatings and adhesives, with a reduced environmental footprint. markwideresearch.comtechsciresearch.com

In the biomedical field, acrylate monomers are fundamental to creating biocompatible hydrogels for applications like drug delivery and scaffolds for tissue engineering. researchgate.netwikipedia.org The ability to control the hydrophilicity and ionic charge of these networks, often by incorporating monomers like ammonium acrylate, is crucial for their function. Another advanced application is in dual-curing systems, where two distinct polymerization reactions are combined sequentially or simultaneously. mdpi.com This method, often employing acrylate chemistry, allows for the creation of materials with unique properties for applications in photolithography, optical materials, and high-performance protective coatings. mdpi.com Furthermore, specialty acrylate monomers are being used as reactive diluents and co-monomers in formulations for 3D printing and electronics, enabling the fabrication of complex, functional devices. arkema.com

| Research Area | Description | Key Monomers/Components | Applications |

|---|---|---|---|

| Sustainable Polymers | Development of eco-friendly, waterborne, and bio-based polymer systems with low VOC emissions. markwideresearch.comtechsciresearch.com | Water, Bio-based acrylics, this compound | Green coatings, adhesives, sealants. markwideresearch.comtechsciresearch.com |

| Biomedical Hydrogels | Synthesis of water-swollen polymer networks for biological applications. researchgate.net | This compound, Hydroxyethyl methacrylate (B99206), Poly(ethylene glycol) acrylates | Drug delivery, tissue engineering scaffolds. researchgate.net |

| Dual-Curing Systems | Combining two curing reactions (e.g., UV and thermal) to create interpenetrating polymer networks (IPNs). mdpi.com | Acrylates, Methacrylates, Epoxides, Vinylethers | Shape-memory polymers, advanced coatings, photolithography. mdpi.com |

| Advanced Formulations | Use as reactive components in high-tech manufacturing processes. arkema.com | Specialty mono- and multi-functional acrylates | 3D printing resins, electronics, composites. arkema.comspecialchem.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2.H3N/c1-2-3(4)5;/h2H,1H2,(H,4,5);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKYZIPODULRBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-03-6, 28214-57-5 | |

| Details | Compound: Poly(ammonium acrylate) | |

| Record name | Ammonium polyacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Poly(ammonium acrylate) | |

| Record name | Poly(ammonium acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28214-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1051220 | |

| Record name | Ammonium acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Ammonium polyacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20231 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10604-69-0, 28214-57-5, 9003-03-6 | |

| Record name | Ammonium acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10604-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, ammonium salt (1:1), homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028214575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, ammonium salt (1:1), homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, homopolymer, ammonium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, homopolymer, ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, ammonium salt (1:1), homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Azanium;prop 2 Enoate and Its Precursors

Biocatalytic Synthesis Pathways for Ammonium (B1175870) Acrylate (B77674) Production

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing ammonium acrylate and its precursors. nih.govresolvemass.ca These methods utilize whole microbial cells or isolated enzymes as catalysts, offering high specificity, mild reaction conditions, and reduced environmental impact. nih.govresearchgate.net The enzymatic conversion of nitriles, particularly acrylonitrile (B1666552), into acrylates is a well-established and commercially viable biocatalytic route. google.comias.ac.in

The enzymatic hydrolysis of nitriles to carboxylic acids can proceed through two primary pathways. pleiades.onlineresearchgate.net

Nitrile Hydratase and Amidase System: This is a two-step process. First, nitrile hydratase (EC 4.2.1.84) hydrates a nitrile (e.g., acrylonitrile) to its corresponding amide (acrylamide). nih.govpleiades.onlinenih.gov Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to produce the corresponding carboxylic acid (acrylic acid) and ammonia (B1221849). nih.govpleiades.onlinenih.gov In an aqueous ammonia environment, this readily forms ammonium acrylate. Microorganisms such as Rhodococcus rhodochrous are known to produce both nitrile hydratase and amidase, making them effective biocatalysts for this process. nih.gov This two-step enzymatic conversion is a useful alternative to purely chemical conversion processes. google.com

Nitrilase System: This pathway involves a single enzymatic step where a nitrilase (EC 3.5.5.1) directly hydrolyzes a nitrile to a carboxylic acid and ammonia, without the formation of an amide intermediate. nih.govias.ac.inpleiades.online This direct conversion can be more efficient and is an attractive alternative to chemical methods that often require harsh conditions like heat, acid, or alkali. ias.ac.in Nitrilases from Rhodococcus species have been successfully used for the production of acrylic acid from acrylonitrile. nih.gov

The selection of the enzyme is critical for process efficiency. Enzymes with a low Michaelis constant (Km) for the nitrile substrate and a high inhibition constant (Ki) for the acrylate product are preferred, as they can reduce the substrate to very low concentrations even in the presence of a high concentration of the product. google.com

| Enzyme System | Reaction Steps | Intermediates | Key Enzymes |

| Nitrile Hydratase/Amidase | 2 | Amide (e.g., Acrylamide) | Nitrile Hydratase, Amidase |

| Nitrilase | 1 | None | Nitrilase |

Advances in metabolic and genetic engineering have enabled the development of microbial "factories" for the enhanced production of acrylates from renewable feedstocks like glucose. nih.govacs.orgnih.gov This approach involves reprogramming microorganisms, such as Escherichia coli, to create novel biosynthetic pathways. nih.govacs.orgnih.gov

One novel pathway involves engineering E. coli to produce acrylic acid via a β-alanine route. nih.govacs.org This was achieved by partitioning the pathway into two modules: a β-alanine forming upstream pathway and an acrylic acid forming downstream pathway. Researchers constructed the pathway by introducing efficient enzymes screened from various microbial sources and optimizing their expression levels. nih.govacs.org Further enhancements, such as modifying promoters to increase the expression of key genes, led to significantly increased production titers. nih.govacs.org Fed-batch fermentation of the final engineered strain resulted in the production of 237 mg/L of acrylic acid from glucose. acs.org This strategy showcases the potential of synthetic biology to create sustainable and efficient bioproduction platforms for key industrial chemicals. nih.gov

| Organism | Pathway | Feedstock | Reported Titer |

| Escherichia coli | β-alanine route | Glucose | 237 mg/L |

Industrial-Scale Manufacturing Processes and Innovations

The industrial production of ammonium acrylate via biocatalysis often employs a repeated fed-batch process to overcome challenges like substrate toxicity and product inhibition. google.com In this process, the biocatalyst, which can be free or immobilized cells, is suspended in water. The substrate, acrylonitrile, is added incrementally to maintain a low concentration (e.g., below 200 mM), preventing inhibition or damage to the enzymes. google.com

A typical process involves:

Reactor Setup: A reactor is charged with water and the biocatalyst, often encapsulated in polymer beads for easy recovery and reuse (immobilized cells). google.com

Fed-Batch Operation: Acrylonitrile is fed into the reactor to an initial concentration (e.g., 1.2 wt%). As the enzyme converts it to ammonium acrylate, the acrylonitrile concentration decreases. Once it drops to a set point (e.g., 0.9 wt%), more acrylonitrile is automatically added. google.com

Polishing Step: After the main reaction, which can achieve product concentrations of over 30 wt%, the mixture may be transferred to a second stage for "polishing." In this step, the remaining acrylonitrile is converted, reducing its concentration to below 0.2% or even 0.1%, resulting in a highly pure ammonium acrylate solution. google.com

Product Recovery: The final ammonium acrylate solution is drawn off and filtered to remove the biocatalyst, which can then be returned to the reactor for a new batch. google.com

This method allows for the production of high-concentration ammonium acrylate solutions (e.g., 45 wt%) with minimal residual acrylonitrile, yielding a product with properties equivalent or superior to that produced by conventional chemical routes. google.com

Green Chemistry Principles in Azanium;Prop-2-enoate Synthesis

The biocatalytic synthesis of this compound aligns with several core principles of green chemistry, offering a more sustainable manufacturing paradigm. resolvemass.cayale.eduacs.org

Prevention: Biocatalytic processes can be designed to be high-yield, minimizing the generation of waste compared to some traditional chemical syntheses. resolvemass.cayale.edu

Atom Economy: Enzymatic pathways, like the direct conversion of acrylonitrile to acrylic acid by nitrilase, exhibit high atom economy by incorporating most of the atoms from the reactants into the final product. yale.eduacs.org

Less Hazardous Chemical Syntheses: These methods avoid the harsh acids, alkalis, or metal catalysts used in conventional chemical hydrolysis, generating substances with little to no toxicity to human health and the environment. yale.eduacs.org

Safer Solvents and Auxiliaries: The synthesis is typically conducted in water, an environmentally benign solvent, eliminating the need for hazardous organic solvents. resolvemass.cayale.eduacs.org

Design for Energy Efficiency: Biocatalytic reactions are often run at ambient or mild temperatures and pressures, significantly reducing the energy requirements and associated environmental and economic impacts compared to energy-intensive chemical processes. yale.eduacs.org

Use of Renewable Feedstocks: Engineering microbial systems to produce acrylates from glucose or other renewable biomass sources directly addresses this principle, moving away from fossil fuel-based feedstocks like propylene. yale.eduacs.org

Catalysis: Enzymes are highly specific and efficient catalysts. yale.edu Their use is superior to stoichiometric reagents and can often eliminate the need for protecting groups, which simplifies processes and reduces waste. acs.org

The application of these principles makes the biocatalytic route a prime example of green chemistry in action, providing an efficient, cost-effective, and environmentally responsible method for synthesizing ammonium acrylate. researchgate.net

Polymerization Chemistry and Mechanisms of Azanium;prop 2 Enoate

Homopolymerization of Azanium;Prop-2-enoate

The homopolymerization of ammonium (B1175870) acrylate (B77674) yields poly(ammonium acrylate), a water-soluble polyelectrolyte. The process is typically carried out in an aqueous solution via free-radical polymerization. The reaction involves the sequential addition of monomer units to a growing polymer chain, initiated by a free-radical source.

The free-radical polymerization of ammonium acrylate follows the classical three stages: initiation, propagation, and termination.

Initiation: This stage involves the generation of primary free radicals from an initiator molecule, which then react with a monomer molecule to form an initiated monomer radical. Common initiators for aqueous polymerization are persulfate salts, such as ammonium persulfate (APS) or potassium persulfate (KPS). The thermal decomposition of the persulfate ion generates highly reactive sulfate (B86663) radical anions.

Initiator Decomposition: S₂O₈²⁻ → 2 SO₄⁻•

Chain Initiation: SO₄⁻• + CH₂=CHCOO⁻NH₄⁺ → ⁻O₃SO-CH₂-CH(COO⁻NH₄⁺)•

Propagation: This is a rapid, repetitive process where the initiated monomer radical adds successive monomer units, leading to the growth of the polymer chain.

Chain Propagation: M• + M → M-M• → ... → Mₙ•

The rate of propagation is a key determinant of the final molecular weight of the polymer. The kinetics of this step are influenced by factors such as monomer concentration, temperature, and solvent viscosity. As polymerization proceeds, the viscosity of the medium increases, which can lead to diffusion-controlled reactions, a phenomenon known as the Trommsdorff–Norrish effect or gel effect, causing an autoacceleration of the polymerization rate.

The molecular weight and properties of the resulting poly(ammonium acrylate) can be precisely controlled by manipulating key reaction parameters.

Initiator Concentration: The concentration of the initiator has a significant impact on the polymerization process. An increase in initiator concentration leads to a higher concentration of primary radicals. This results in a faster rate of polymerization but typically yields polymers with lower molecular weights, as more polymer chains are initiated simultaneously. Conversely, a very low initiator concentration may result in an insufficient number of free radicals to sustain the polymerization, leading to low conversion yields.

The following table summarizes the general effects of these parameters on the homopolymerization of ammonium acrylate.

| Parameter | Effect of Increase | Kinetic Rationale |

|---|---|---|

| Initiator Concentration | Increases polymerization rate; Decreases molecular weight. | Higher concentration of primary radicals leads to more chains being initiated, resulting in shorter average chain lengths. |

| Temperature | Increases polymerization rate; May decrease molecular weight. | Increases initiator decomposition and propagation rate constants. Also increases rates of termination and chain transfer reactions. |

Copolymerization Strategies Involving this compound

Ammonium acrylate can be copolymerized with a wide range of other vinyl monomers to create polymers with tailored properties. asianpubs.org These copolymers combine the hydrophilic and ionic characteristics of the ammonium acrylate units with the properties of the comonomer, leading to materials with diverse applications.

Copolymerization of ammonium acrylate with alkyl acrylates, such as butyl acrylate, is a common strategy to produce materials used in adhesives, coatings, and textiles. The alkyl acrylate comonomer introduces hydrophobicity and flexibility to the polymer backbone. The synthesis is typically performed via emulsion or solution polymerization. In these processes, a water-soluble initiator like ammonium persulfate is often used.

The properties of the final copolymer are highly dependent on the ratio of the hydrophilic ammonium acrylate to the hydrophobic alkyl acrylate. For instance, increasing the proportion of butyl acrylate in a copolymer can enhance its adhesive properties and water resistance. The range of alkyl acrylates used can span from short-chain esters like ethyl acrylate to long-chain esters like stearyl (C18) acrylate, allowing for fine-tuning of properties such as the glass transition temperature (Tg), flexibility, and surface energy of the resulting polymer.

Ammonium acrylate is frequently copolymerized with various other functional monomers to impart specific properties to the final polymer. The choice of comonomer is dictated by the desired application of the resulting material.

Acrylamide (B121943): Copolymerization with acrylamide is particularly common, producing high-molecular-weight, water-soluble copolymers used extensively as flocculants in wastewater treatment and as rheology modifiers. Kinetic studies of the copolymerization of acrylamide and ammonium acrylate in concentrated aqueous solutions have been conducted to understand the formation of these water-soluble copolymers. researchgate.net

Vinyl Acetate (B1210297): Incorporating ammonium acrylate into vinyl acetate copolymers improves adhesion and water sensitivity. These copolymers are often produced via emulsion polymerization and find use in adhesives and coatings.

Styrene (B11656): Copolymerization with styrene can produce latices for paints and coatings. The styrene units provide hardness and hydrophobicity, while the ammonium acrylate units contribute to latex stability and adhesion.

Hydroxyethyl Methacrylate (B99206) (HEMA): Copolymers with HEMA are used in biomedical applications due to their hydrophilicity and biocompatibility. The presence of the hydroxyl group from HEMA and the carboxylate group from ammonium acrylate can create hydrogels with responsiveness to stimuli like pH.

The following table provides an overview of copolymer systems involving ammonium acrylate and these common monomeric units.

| Comonomer | Key Property Contribution | Typical Polymerization Method | Common Applications |

|---|---|---|---|

| Acrylamide | High water solubility, Flocculating ability | Aqueous Solution Polymerization | Flocculants, Thickeners |

| Butyl Acrylate | Flexibility, Hydrophobicity, Adhesion | Emulsion Polymerization | Adhesives, Coatings, Sealants |

| Vinyl Acetate | Adhesion, Film-forming | Emulsion Polymerization | Adhesives, Paints |

| Styrene | Hardness, Water resistance | Emulsion Polymerization | Latices for paints and coatings |

| Hydroxyethyl Methacrylate (HEMA) | Hydrophilicity, Biocompatibility, pH-sensitivity | Solution Polymerization | Hydrogels, Biomedical materials |

Graft copolymerization is a technique used to modify the properties of natural polymers like cellulose (B213188) by covalently bonding synthetic polymer chains to the backbone. Ammonium acrylate and its related monomer, acrylamide, can be grafted onto cellulose to impart new functionalities.

The mechanism typically involves creating free-radical sites on the cellulose backbone, which then initiate the polymerization of the vinyl monomer. A common method for initiating this process is the use of chemical initiators, particularly redox systems. Ceric ammonium nitrate (B79036) (CAN) is a highly efficient initiator for grafting onto cellulose. The Ce(IV) ion forms a chelate complex with the hydroxyl groups of the anhydroglucose (B10753087) units in cellulose. This complex then undergoes a one-electron transfer, which results in the oxidation of the cellulose, creating a radical on the backbone, and the reduction of Ce(IV) to Ce(III).

Initiation on Cellulose: Cell-OH + Ce⁴⁺ → [Cell-O-Ce]⁴⁺ + H⁺ → Cell-O• + Ce³⁺ + H⁺

Once the macroradical is formed on the cellulose backbone, it can initiate the polymerization of ammonium acrylate or acrylamide monomers present in the reaction medium, leading to the growth of a grafted poly(ammonium acrylate) or polyacrylamide chain. Another initiator, ammonium persulfate (APS), can also be used, where sulfate radical anions abstract a hydrogen atom from the cellulose hydroxyl groups to create the initiating radical sites. This technique is valuable for creating materials that combine the biodegradability and structural integrity of cellulose with the properties of the grafted polymer, such as superabsorbency or metal-ion chelation.

Advanced Polymerization Mechanisms

The synthesis of poly(this compound), also known as poly(ammonium acrylate), can be achieved through various advanced polymerization mechanisms that offer enhanced control over polymer architecture, molecular weight, and functionality. These methods move beyond traditional free-radical polymerization to provide tailored macromolecular structures.

In hybrid photopolymerization systems, particularly those combining cationic and free-radical chemistries like epoxide-acrylate systems, the Activated Monomer (AM) mechanism serves as a crucial pathway for creating grafted polymer networks. mdpi.com The AM mechanism is fundamentally a chain transfer reaction where a protonated epoxide monomer reacts with a hydroxyl group present in the system, such as one on a hydroxyl-containing acrylate co-monomer. mdpi.com This reaction results in a ring-opening event that caps (B75204) the growing chain with a hydroxyl group and regenerates a proton, which can then initiate a new polymer chain. mdpi.com

This process facilitates covalent bonding between the distinct polymer systems (e.g., polyether and polyacrylate), effectively creating grafted polymer networks (GPNs). mdpi.com The selection of acrylate monomers that promote the AM mechanism allows for greater control over polymerization kinetics, physical properties, and the reduction of phase separation in the final hybrid material. mdpi.com By controlling the balance between the traditional active chain end (ACE) propagation and the AM chain transfer, the architecture and resulting mechanical properties of the polymer network can be precisely tuned. mdpi.com

Click chemistry offers a highly efficient and versatile route for the synthesis of poly(β-ammonium acrylate)s (PAAs). A notable example is the tertiary amine-based amino-yne click polymerization, which proceeds under ambient conditions without the need for harsh catalysts. chemrxiv.orgresearchgate.netchemrxiv.org This method involves a tertiary amine self-initiation strategy to realize the click reaction between activated alkynes, tertiary amines, and a protic acid. chemrxiv.orgresearchgate.netchemrxiv.org

The mechanism reconstructs the reaction pathway between tertiary amines and activated alkynes, where the presence of a strong protic acid prevents the tertiary amine from merely catalyzing the self-addition of the alkyne. chemrxiv.org Instead, the tertiary amines react efficiently with the activated alkynes to generate β-ammonium acrylates in situ, which then polymerize. chemrxiv.org This approach allows for the efficient preparation of a series of main-chain charged polyelectrolytes in high yields. chemrxiv.orgresearchgate.netchemrxiv.org The resulting PAAs exhibit unique properties such as ionic cluster luminescence. chemrxiv.orgresearchgate.netchemrxiv.org Furthermore, this polymerization method allows for the easy incorporation of functional groups, such as amino acids, into the polymer structure, yielding materials with remarkable adhesive properties. chemrxiv.orgresearchgate.netmdpi.com

Table 1: Adhesive Properties of Poly(β-ammonium acrylate) Synthesized via Amino-yne Click Polymerization

| Substrate | Adhesive Strength (MPa) | Work of Debonding (Nm-1) |

|---|---|---|

| Stainless Steel | 6.4 | 14315 |

| Brass | - | - |

| Aluminum | - | - |

| Glass | - | - |

This table summarizes the reported adhesive strength and work of debonding for a PAA synthesized using the amino-yne click polymerization method on a stainless steel substrate. chemrxiv.orgresearchgate.netmdpi.com Data for other substrates was noted but specific values were not provided in the source material.

Controlled/living radical polymerization (CRP) techniques provide a robust framework for synthesizing well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. nih.govcmu.eduresearchgate.net Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly well-suited for acrylamide-type monomers. mdpi.comacs.org

The core of the RAFT mechanism involves performing a free-radical polymerization in the presence of a suitable RAFT agent, typically a thiocarbonylthio compound, which acts as a chain transfer agent (CTA). acs.orgvt.eduyoutube.com The process establishes a dynamic equilibrium between a low concentration of active, propagating polymer chains and a high concentration of dormant chains. cmu.edu This rapid exchange between active and dormant states minimizes the occurrence of irreversible termination reactions, allowing for the "living" character of the polymerization. vt.edu

Key features of a successful RAFT polymerization include:

First-order kinetics: The rate of polymerization is directly proportional to the monomer concentration.

Linear evolution of molecular weight with conversion: The number-average molecular weight (Mn) increases linearly as monomer is consumed.

Low dispersity: The resulting polymers have a narrow molecular weight distribution, typically with Đ values less than 1.2. nih.gov

Chain-end fidelity: The majority of polymer chains retain the thiocarbonylthio end group, allowing for re-initiation and the synthesis of block copolymers. acs.org

For the polymerization of monomers like acrylamide, the appropriate selection of the RAFT CTA, initiator, and solvent is critical to achieving high conversion and good control. mdpi.com

Table 2: Comparison of Major Controlled/Living Radical Polymerization (CRP) Techniques

| Technique | Mediating Species | General Mechanism | Common Monomers |

|---|---|---|---|

| Nitroxide-Mediated Polymerization (NMP) | Stable nitroxide radicals | Reversible termination/homolytic cleavage of a dormant alkoxyamine | Styrenes, acrylates |

| Atom Transfer Radical Polymerization (ATRP) | Transition metal complex (e.g., Cu, Fe, Ru) | Reversible redox process between active radicals and dormant alkyl halides | Styrenes, (meth)acrylates, acrylonitrile (B1666552) |

| Reversible Addition-Fragmentation chain Transfer (RAFT) | Thiocarbonylthio compounds (CTA) | Degenerative transfer via a chain-transfer agent | (Meth)acrylates, (meth)acrylamides, styrenes, vinyl esters |

This table provides a comparative overview of the three most prominent CRP methods applicable to the synthesis of well-defined polymers. researchgate.net

Cross-linking Methodologies for Polymer Network Formation

The formation of cross-linked polymer networks from ammonium acrylate and other acrylic monomers is essential for applications requiring robust materials like hydrogels, adhesives, and coatings. Cross-linking can be achieved through several methodologies.

One common approach is the inclusion of multifunctional monomers, or cross-linkers, during the polymerization process. european-coatings.com These molecules possess two or more reactive groups (e.g., vinyl groups) that can be incorporated into different growing polymer chains, creating covalent bridges that form a three-dimensional network.

More advanced strategies leverage the inherent reactivity of the polymer chains themselves. Recent research has demonstrated that cross-linked structures can be formed from monofunctional acrylates without conventional cross-linkers through a chain transfer mechanism known as hydrogen atom transfer (HAT). european-coatings.comrsc.org In this process, a propagating radical abstracts a hydrogen atom from a monomer's side chain (substituent), creating a new radical center on that monomer, which can then initiate further polymerization, leading to a branch point and ultimately a cross-linked network. european-coatings.comrsc.org Certain monomers, such as those with hydroxyl or ether functionalities, are particularly effective at forming these networks due to thermodynamically favorable HAT reactions. european-coatings.comrsc.org

Other methods for inducing cross-linking in pre-formed polymers include using reagents with complementary reactivity, such as polyamines that can react with functional groups on the polymer backbone. google.com Additionally, Michael addition reactions and peroxide-initiated free radical reactions can be used to cross-link acrylate-based systems. allnex.com

Mechanistic Investigations of Chain Termination and Branching Phenomena in Polymerization

In the radical polymerization of acrylates, chain termination and branching are critical phenomena that significantly influence the final polymer structure and properties. The primary mechanism of polymerization involves initiation, propagation, and termination. youtube.comacs.org

Chain Termination: Termination concludes the growth of a polymer chain and primarily occurs through two pathways:

Combination (or Coupling): Two growing polymer radical chains react to form a single, longer, non-radical polymer chain. youtube.comacs.org

Disproportionation: A hydrogen atom is transferred from one radical chain end to another. This results in two separate polymer chains: one with a saturated end group and another with an unsaturated end group (a terminal double bond). youtube.comacs.org

Mechanistic studies have shown that for acrylates, termination occurs almost exclusively via disproportionation. nih.gov This is in contrast to other monomers like styrene, which terminate predominantly by combination. acs.org The termination mechanism can be influenced by factors such as temperature and radical concentration. nih.gov

Branching: Branching in polyacrylates often arises from chain transfer reactions. A significant pathway is "back-biting," an intramolecular chain transfer process. Here, the radical at the active chain end can abstract a hydrogen atom from a carbon atom further down its own polymer backbone, typically from the third or fifth carbon unit. This transfers the radical site to the middle of the chain, creating a mid-chain radical. nih.gov This new radical site can then be a point for further monomer addition, leading to the formation of a short-chain branch. At higher temperatures, these mid-chain radicals can also undergo more complex reactions. nih.gov

Functional Polymers and Advanced Materials Derived from Azanium;prop 2 Enoate

Hydrogel and Superabsorbent Polymer Development

Hydrogels and superabsorbent polymers (SAPs) based on azanium;prop-2-enoate are three-dimensional, cross-linked hydrophilic polymers capable of absorbing and retaining vast amounts of water or aqueous solutions. nanochemres.orgwikipedia.org These materials are synthesized through polymerization, often by grafting acrylic polymers onto natural backbones or by copolymerizing with other monomers like acrylamide (B121943). buct.edu.cnnih.gov

A notable example is a superabsorbent polymer of (ammonium acrylate-acrylamide) synthesized via water solution polymerization, which demonstrated a remarkable water absorbency of 1680 mL/g under optimal conditions. buct.edu.cn The synthesis process typically involves free radical polymerization, which can be initiated using chemical catalysts, ultraviolet light, or radiation. nih.govrsc.org The resulting polymers are widely used in personal hygiene products, agriculture, and other industrial applications requiring high absorbency. wikipedia.orgataman-chemicals.com

The water absorption capacity of this compound-based SAPs is not fixed but can be precisely controlled through several design principles. The key factor is the degree of cross-linking within the polymer network. wikipedia.org

Cross-link Density : Low-density cross-linked SAPs possess a higher absorbent capacity and can swell to a greater degree, forming a softer gel. Conversely, polymers with a high cross-link density have a lower absorbent capacity but form a firmer gel that can maintain its shape under pressure. wikipedia.org

Ionic Concentration : The absorbency of these polymers is highly dependent on the ionic strength of the surrounding solution. In deionized water, an SAP might absorb up to 300 times its weight, but this capacity can drop to about 50 times its weight in a 0.9% saline solution due to the presence of valence cations that interfere with the polymer's ability to bond with water molecules. wikipedia.org

pH Sensitivity : The swelling behavior of acrylate-based hydrogels can be significantly influenced by the pH of the medium, making them suitable for applications requiring pH-responsive materials. researchgate.net

These principles allow for the creation of SAPs with properties tailored to specific applications, from disposable diapers to agricultural soil conditioners. wikipedia.orgataman-chemicals.com

Table 1: Factors Influencing Water Absorption in this compound SAPs

| Design Principle | Effect on Absorption Capacity | Resulting Gel Properties |

|---|---|---|

| Low Cross-link Density | Higher | Softer, stickier gel |

| High Cross-link Density | Lower | Firmer, shape-retaining gel |

| High Ionic Concentration | Lower | Reduced swelling |

| Low Ionic Concentration | Higher | Maximum swelling |

| pH Variation | Variable | pH-responsive swelling |

To improve biodegradability and introduce novel functionalities, this compound polymers are often integrated with cellulose-based materials. nih.govnih.gov Cellulose (B213188), being abundant, renewable, and biocompatible, serves as an excellent backbone for grafting synthetic polymers like poly(acrylic acid). mdpi.comresearchgate.net This process enhances the water absorption capabilities of the natural polymer while retaining its desirable environmental profile. nih.gov

Research has shown that grafting acrylic acid onto cellulose derivatives can produce composite hydrogels with superior properties. nih.govmdpi.com For instance, a superabsorbent polymer created from acrylic acid and alkylated cotton stalk cellulose exhibited an excellent absorption capacity of 1125 g of distilled water per gram of material. nih.gov Similarly, grafting acrylic monomers onto starch, another natural polysaccharide, is a common method for preparing superabsorbent polymers. nih.govgoogle.com These cellulose-based composite hydrogels hold great promise for applications in agriculture, medicine, and environmental remediation. nih.govresearchgate.net

Adhesives and Sealants with Tailored Performance Characteristics

These polymers are utilized in a variety of adhesive applications, including food packaging, where they must meet stringent performance and safety standards. In sealants, this compound enhances sealing properties and provides resistance to water and other environmental factors, ensuring long-term stability and effectiveness. lookchem.com The versatility of this compound allows for the tailoring of adhesive and sealant formulations to meet the specific demands of various industrial applications.

Table 2: Role of this compound in Adhesives and Sealants

| Application | Function of this compound | Enhanced Properties |

|---|---|---|

| Adhesives | Co-monomer | Bonding strength, durability |

| Sealants | Co-monomer | Sealing properties, water resistance, environmental resistance |

| Food Packaging | Component of Adhesives | Stabilization, thickening |

Coatings and Films for Surface Modification and Protection

In the coatings industry, this compound and its polymer derivatives are used to impart beneficial properties to surfaces. As a co-monomer, ammonium (B1175870) acrylate (B77674) is incorporated into coatings to improve adhesion, flexibility, and water resistance. lookchem.com Ammonium polyacrylate serves as an effective pigment dispersant in water-borne paints, ensuring uniform color and stability. ataman-chemicals.com It has been shown to improve the water resistance of paint coats more effectively than its sodium salt counterpart. ataman-chemicals.com

A notable application involves the use of aqueous solutions of ethylene-acrylic acid copolymer ammonium salts. google.com When applied to a substrate and dried, the ammonia (B1221849) evaporates, leaving behind a water-insoluble, protective copolymer film. google.com This technology is employed in applications such as floor polishes and paper coatings. google.com Furthermore, coatings containing quaternary ammonium compounds can be designed to have antimicrobial properties, preventing the adhesion and growth of bacteria on surfaces. mdpi.comresearchgate.net

Table 3: Applications of this compound in Coatings and Films

| Application Area | Polymer Type | Function | Resulting Property |

|---|---|---|---|

| Paints & Coatings | Ammonium Acrylate Co-polymer | Co-monomer | Improved adhesion, flexibility, water resistance |

| Water-borne Paints | Ammonium Polyacrylate | Pigment Dispersant | Enhanced stability, improved water resistance of coat |

| Floor Polishes | Ethylene-acrylic acid ammonium salt | Film Former | Glossy, hard, water-resistant coating |

| Paper Coatings | Ethylene-acrylic acid ammonium salt | Sizing Agent | Increased water resistance |

| Antimicrobial Surfaces | Quaternized Ammonium Copolymers | Biocidal Agent | Contact-killing and release-based antimicrobial action |

Application in Textile and Fiber Science for Property Enhancement

The textile industry utilizes this compound to enhance the properties of fabrics and fibers. It is used as a co-monomer in the synthesis of absorbent polymers that significantly increase the water absorption capacity of textiles. lookchem.com Ammonium polyacrylate also functions as a thickener and rheology control agent for textile latexes and as an anti-migrating agent for pigments during the dyeing process.

A significant advancement in textile science involves the use of cationic quaternary ammonium salts for functional finishing. proquest.com These compounds can be applied to anionic fibers, such as acrylics, to impart durable antimicrobial properties. proquest.com The strong ionic interaction between the cationic finishing agent and the anionic sites on the fibers ensures the longevity of the antimicrobial effect. proquest.com This technology is crucial for developing textiles for medical and hygienic applications where microbial contamination is a concern. itast.ir

Contributions to Water Treatment and Flocculation Technologies

Polymers derived from this compound play a vital role in water treatment and purification processes as flocculants. nih.gov Flocculation is a process where fine, suspended particles in water are aggregated into larger flocs, which can then be more easily removed through sedimentation or filtration. nih.gov

Synthetic polymers like polyacrylamide (PAM), which is structurally related to polyacrylates, are widely used as flocculants. nih.gov Cationic flocculants are particularly effective in treating industrial wastewater, such as oilfield-produced water. researchgate.net Introducing acrylate groups into cationic polymers can enhance their performance. For example, a hydroxyethyl acrylate (HEA)-modified cationic polymer demonstrated a high oil removal efficiency of 95.8% at a dosage of 20 mg/L. researchgate.net The mechanism of action involves both charge neutralization of colloidal particles and bridging, where long polymer chains adsorb onto multiple particles, linking them together. nih.gov

Table 4: Research Findings on Acrylate-Modified Flocculants

| Flocculant Type | Modification | Target Contaminant | Key Finding |

|---|---|---|---|

| Cationic Polymer (PDD) | Hydroxyethyl Acrylate (HEA) | Oil Droplets in Water | Oil removal of 95.8% at 20 mg/L dosage, 1.5 times higher than the unmodified polymer. |

Advanced Materials in Oil and Gas Industry Applications

Polymers derived from this compound, commonly known as ammonium polyacrylate, play a significant role in the oil and gas industry, particularly in drilling fluids and enhanced oil recovery (EOR) processes. These polymers are valued for their ability to modify the rheological properties of fluids, enhance stability under harsh reservoir conditions, and improve the efficiency of oil extraction.

In drilling fluids, synthetic polymers like polyacrylates and polyacrylamides are utilized to enhance cuttings transport, reduce fluid loss, and maintain wellbore stability. mdpi.comsocochem.com Copolymers containing ammonium acrylate, such as those of ammonium acrylate, acrylamide, and acrylonitrile (B1666552), are noted for their high-temperature resistance, making them suitable for deep drilling operations where temperatures can exceed 150°C. jianyeenergy.com These polymers function by increasing the viscosity of the drilling mud, which aids in carrying rock cuttings to the surface. socochem.comoil-drilling-fluids.com They also form a protective layer on the shale, preventing its swelling and erosion, which is crucial for maintaining the integrity of the borehole. oil-drilling-fluids.com

In the realm of Enhanced Oil Recovery (EOR), polymer flooding is a widely used chemical method to recover residual oil after primary and secondary recovery stages. openaccesspub.orgresearchgate.net Polymers based on acrylates, such as hydrolyzed polyacrylamide (HPAM), increase the viscosity of the injected water. openaccesspub.orgmdpi.com This increase in viscosity improves the mobility ratio between the injected fluid and the oil, leading to a more stable displacement front and enhanced sweep efficiency, effectively pushing more oil towards the production wells. openaccesspub.orgnih.gov While HPAM is widely used, its performance can be limited in high-temperature and high-salinity (HTHS) reservoirs. nih.gov Research has focused on developing more robust copolymers, sometimes incorporating monomers that impart better thermal and salt tolerance. nih.govrsc.org The viscoelastic nature of these polymers also allows them to recover oil from constricted pore spaces through pulling and stripping mechanisms. mdpi.com

Table 1: Applications of this compound Derived Polymers in the Oil and Gas Sector

| Application | Polymer Type | Function | Key Benefits |

|---|---|---|---|

| Drilling Fluids | Polyacrylates, Copolymers of ammonium acrylate | Viscosifier, Fluid loss reducer, Shale inhibitor | Enhanced cuttings transport, wellbore stability, high-temperature resistance. mdpi.comjianyeenergy.comoil-drilling-fluids.com |

| Enhanced Oil Recovery (EOR) | Hydrolyzed Polyacrylamide (HPAM), Acrylate Copolymers | Mobility control agent, Viscosifier | Improved sweep efficiency, increased oil recovery factor. openaccesspub.orgmdpi.com |

| Friction Reducers | Acrylamide polymers, Sodium acrylate | Reduce pumping pressure | Improved efficiency in slickwater fracturing. mdpi.com |

Agricultural Innovations: Soil Conditioning and Controlled-Release Systems

Ammonium polyacrylate, derived from this compound, is a key component in modern agricultural applications, primarily as a superabsorbent polymer for soil conditioning and in the formulation of controlled-release fertilizers (CRFs). socopolymer.com Its ability to absorb and retain large volumes of water makes it invaluable for improving soil structure, enhancing water-holding capacity, and increasing water use efficiency, especially in arid and drought-prone regions. socopolymer.com

As a soil conditioner, ammonium polyacrylate improves soil aeration and permeability by binding soil particles into stable aggregates. socopolymer.com This structural improvement reduces soil erosion and surface runoff, ensuring that more water infiltrates the soil and is available to plant roots. socopolymer.comusda.gov The polymer acts as a microscopic water reservoir, absorbing water during irrigation or rainfall and slowly releasing it to the plants as the soil dries. This leads to reduced irrigation frequency, water conservation, and enhanced crop growth. socopolymer.com Studies have shown that polyacrylate-based conditioners can significantly improve the physical properties of soil. researchgate.net

In the development of controlled-release systems, polymers derived from this compound are used as coatings or matrices for fertilizers. tandfonline.comnih.gov These polymers form a semi-permeable barrier around the fertilizer granules, regulating the release of nutrients into the soil. researchgate.net The release rate is governed by factors such as the thickness and composition of the polymer coating, soil moisture, and temperature. nih.gov By synchronizing nutrient release with the plant's demand, CRFs minimize nutrient losses through leaching and volatilization, thereby improving nutrient use efficiency and reducing the environmental impact of fertilizer application. nih.gov Polyacrylate hydrogels have demonstrated effectiveness in slowing the release of nitrogen fertilizers. tandfonline.com For instance, a study on starch/poly(acrylic acid-co-acrylamide) superabsorbents showed a slower release of 55% of the nutrient over 30 days. nih.gov

Table 2: Research Findings on Polyacrylate-Based Agricultural Products

| Product Type | Polymer Composite | Key Finding | Reference |

|---|---|---|---|

| Soil Conditioner | Poly(acrylic acid)-grafted chitosan and biochar | High ammonium adsorption capacity (149.25 mg·g⁻¹) and potential to reduce soil nitrogen loss by 24-32%. acs.orgresearchgate.net | acs.org, researchgate.net |

| Controlled-Release Fertilizer | Starch/poly(acrylic acid-co-acrylamide) | Slower nutrient release, with 55% released over 30 days, by reducing water absorbency in the polymer network. nih.gov | nih.gov, |

| Controlled-Release Fertilizer | Bentonite nanocomposite with polyacrylamide | Polyacrylamide hydrogel effectively slowed urea release due to good interaction with the bentonite/urea nanocomposite. nih.gov | nih.gov, |

Materials for Biomedical Research: Scaffolds and Drug Delivery Systems

The monomer this compound is a precursor to poly(acrylic acid) and its derivatives, which are extensively investigated in biomedical research for creating biocompatible hydrogels. These hydrogels are foundational materials for applications such as tissue engineering scaffolds and advanced drug delivery systems. The versatility of acrylate chemistry allows for the creation of polymers with tailored properties, including controlled hydrophilicity and ionic charge, which are critical for their biomedical function.

In tissue engineering, hydrogels derived from acrylate polymers serve as three-dimensional scaffolds that mimic the extracellular matrix, providing structural support for cell growth and tissue regeneration. The porous structure of these hydrogels facilitates the transport of nutrients and waste products, which is essential for cell viability. The surface of these materials can be functionalized with bioactive ligands to promote cell adhesion, proliferation, and differentiation.

In the field of drug delivery, poly(acrylic acid)-based nanoparticles and hydrogels are explored as carriers for therapeutic agents. smolecule.comacs.org The carboxylic acid groups in the polymer chain allow for the encapsulation of drugs through various interactions and enable pH-responsive behavior. This is particularly useful for targeted drug delivery, where the drug is released in response to the specific pH environment of target tissues, such as tumors. Research has demonstrated the synthesis of functional poly(acrylic acid)-b-poly(butyl acrylate) nanoparticles for such applications. acs.org Furthermore, cationic hydrogels can be developed for the controlled release of anionic drugs through ion-exchange mechanisms. nih.gov The ability to control the release kinetics of a drug is a significant advantage, allowing for sustained therapeutic effects and reduced dosing frequency.

Table 3: Biomedical Applications of Acrylate-Based Polymers

| Application | Polymer System | Mechanism/Function | Key Properties |

|---|---|---|---|

| Tissue Engineering | Acrylate-based hydrogels | 3D scaffold for cell growth | Biocompatible, porous, functionalizable surface. |

| Drug Delivery | Poly(acrylic acid)-based nanoparticles | pH-responsive drug release, targeted delivery | Biocompatible, tunable properties. acs.org |

| Drug Delivery | Cationic quaternary ammonium-modified hydrogels | Ion-exchange mechanism for anionic drug release | Controlled and sustained release. nih.gov |

Development of Antimicrobial Polymer Coatings and Systems

Polymers incorporating quaternary ammonium compounds (QACs) derived from acrylate monomers are at the forefront of developing effective antimicrobial materials. These polymers can be designed to have either contact-killing or release-based antimicrobial activity, or a combination of both, making them suitable for a wide range of applications, including coatings for medical devices and surfaces. mdpi.comacs.org

The primary mechanism of contact-killing antimicrobial polymers involves the disruption of bacterial cell membranes. The positively charged quaternary ammonium groups on the polymer chains interact with the negatively charged components of the microbial cell wall, leading to membrane damage and cell death. acs.org This approach is advantageous as the antimicrobial agent is covalently bound to the polymer, preventing its leaching into the environment and providing long-lasting activity. mdpi.com

In addition to contact-killing systems, release-based systems can be developed where the antimicrobial agent is electrostatically attached to the polymer and can be released over time, providing a sustained biocidal effect. mdpi.com The development of dual-action systems that combine both mechanisms is an active area of research, aiming to create more robust and effective antimicrobial solutions. acs.org

Table 4: Characteristics of Antimicrobial Acrylate Polymers

| Polymer System | Antimicrobial Group | Mechanism | Target Microorganisms |

|---|---|---|---|

| Crosslinked P(VBC-co-AAx) and P(SSNa-co-GMAx) blends | Covalently bound and electrostatically attached QACs | Dual contact-based and release-based | S. aureus, P. aeruginosa. acs.org |

| Acrylate-based tetracopolymer with N-alkylation | Quaternary ammonium groups | Contact killing | E. coli, S. aureus, C. albicans. nih.gov |

Advanced Characterization Techniques for Azanium;prop 2 Enoate Based Polymers

Spectroscopic Characterization

Spectroscopic techniques are indispensable for probing the molecular structure and electronic properties of azanium;prop-2-enoate-based polymers. These methods provide detailed information on the arrangement of atoms, the types of chemical bonds present, and the electronic transitions within the polymer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for the detailed structural analysis of polymers at the atomic level. iupac.orgyoutube.com It provides valuable insights into the polymer's microstructure, including monomer sequence, stereochemistry, and the extent of branching. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a comprehensive understanding of the polymer structure. iupac.org

¹H NMR and ¹³C NMR are the most common 1D NMR techniques used. In ¹H NMR of this compound-based polymers, distinct signals for the protons in the polymer backbone and the ammonium (B1175870) counter-ion can be identified. The chemical shifts and coupling patterns of these protons provide information about their local chemical environment.

¹³C NMR spectroscopy is particularly useful for characterizing the carbon backbone of the polymer. researchgate.net The chemical shifts of the carbonyl carbon, the alpha-carbon, and the beta-carbon in the polymer chain are sensitive to the monomer sequence and tacticity. For instance, in copolymers, the distribution of different monomer units along the chain can be determined by analyzing the splitting of the carbonyl carbon signal. researchgate.net

Branching in this compound-based polymers, which can significantly impact their physical and chemical properties, can also be investigated using NMR. The presence of branch points introduces unique carbon and proton environments that can be detected by NMR. Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish long-range correlations between protons and carbons, helping to identify the specific atoms involved in branching. iupac.orgresearchgate.net

Key Research Findings from NMR Analysis:

Microstructure Determination: NMR spectroscopy allows for the quantitative determination of the comonomer composition and sequence distribution in copolymers containing this compound. iupac.org

Tacticity Analysis: The stereochemical arrangement of the polymer chain (tacticity) can be elucidated by analyzing the chemical shifts of the backbone carbons. iupac.org

Branching Quantification: The degree of branching can be estimated by integrating the signals corresponding to the branch points and the linear polymer chain.

Below is an interactive data table summarizing typical NMR chemical shifts for poly(ammonium acrylate).

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 1.5 - 2.5 | Backbone -CH₂- and -CH- protons |

| ¹H | ~7.0 | Ammonium (NH₄⁺) protons |

| ¹³C | 35 - 45 | Backbone -CH₂- and -CH- carbons |

| ¹³C | 175 - 185 | Carbonyl (C=O) carbon |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a polymer. azom.com When a polymer sample is exposed to infrared radiation, specific functional groups absorb radiation at characteristic frequencies, resulting in a unique infrared spectrum.

For this compound-based polymers, FTIR spectroscopy is instrumental in confirming the presence of the key functional groups: the carboxylate group (-COO⁻) and the ammonium ion (NH₄⁺). The stretching and bending vibrations of the chemical bonds within these groups give rise to distinct absorption bands in the FTIR spectrum.

The symmetric and asymmetric stretching vibrations of the carboxylate group are particularly important for identification. The position of these bands can also provide information about the coordination environment of the carboxylate group. The N-H stretching and bending vibrations of the ammonium ion are also readily identifiable.

Key Research Findings from FTIR Analysis:

Confirmation of Polymerization: The disappearance of the C=C double bond absorption band from the acrylate (B77674) monomer and the appearance of the characteristic polymer backbone absorptions confirm successful polymerization. thermofisher.com

Identification of Ionic Groups: The presence of strong absorption bands corresponding to the carboxylate and ammonium groups confirms the ionic nature of the polymer.

Intermolecular Interactions: Shifts in the positions of the absorption bands can indicate intermolecular interactions, such as hydrogen bonding between the polymer chains.

Below is an interactive data table of characteristic FTIR absorption bands for poly(ammonium acrylate).

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3200 | N-H stretching | Ammonium (NH₄⁺) |

| ~2940 | C-H stretching | Alkane (-CH₂-, -CH-) |

| ~1700 | C=O stretching | Carboxylic Acid (residual) |

| ~1550 | Asymmetric COO⁻ stretching | Carboxylate (-COO⁻) |

| ~1450 | C-H bending | Alkane (-CH₂-, -CH-) |

| ~1410 | Symmetric COO⁻ stretching | Carboxylate (-COO⁻) |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While the saturated backbone of poly(this compound) does not exhibit strong absorption in the UV-Vis region, this technique can be useful for studying modifications to the polymer or the presence of chromophoric impurities.

The primary application of UV-Vis spectroscopy for these polymers is to monitor changes in their electronic structure upon exposure to external stimuli, such as radiation. researchgate.net For instance, irradiation can lead to the formation of color centers or other defects in the polymer that absorb in the UV-Vis range. The intensity of the absorption can be correlated with the extent of the modification.

Furthermore, if the polymer is copolymerized with a monomer containing a chromophore, UV-Vis spectroscopy can be used to determine the composition of the copolymer. By measuring the absorbance at a wavelength where the chromophoric monomer absorbs, and applying the Beer-Lambert law, the concentration of that monomer in the polymer can be quantified.

Key Research Findings from UV-Vis Analysis:

Radiation Effects: Changes in the UV-Vis spectrum after irradiation can be used to study the degradation or crosslinking of the polymer. researchgate.net

Copolymer Composition: For copolymers containing a chromophoric monomer, UV-Vis spectroscopy offers a method for compositional analysis.

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for determining the molecular weight distribution and compositional heterogeneity of polymeric materials. These methods separate polymer molecules based on their physical and chemical properties.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the molecular weight distribution of polymers. specificpolymers.comnih.gov The separation in SEC is based on the hydrodynamic volume of the polymer molecules in solution. paint.org

In an SEC experiment, a solution of the polymer is passed through a column packed with porous gel particles. nih.gov Larger polymer molecules, which have a larger hydrodynamic volume, are excluded from the pores and therefore elute from the column first. paint.org Smaller molecules can penetrate the pores to a greater extent, leading to a longer retention time.

By calibrating the column with polymer standards of known molecular weight, a calibration curve relating retention time to molecular weight can be constructed. From this, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer sample can be determined.

Key Research Findings from SEC Analysis:

Molecular Weight Averages: SEC provides crucial information on the average molecular weight of the polymer, which is directly related to its physical properties.

Polydispersity: The PDI, obtained from SEC, is a measure of the breadth of the molecular weight distribution. A PDI close to 1 indicates a narrow distribution, while a larger PDI signifies a broader distribution.

Polymerization Kinetics: SEC can be used to monitor the progress of a polymerization reaction by tracking the increase in molecular weight over time. specificpolymers.com

Below is an interactive data table illustrating typical SEC data for a poly(this compound) sample.

| Parameter | Value | Description |

| Mn ( g/mol ) | 50,000 | Number-average molecular weight |

| Mw ( g/mol ) | 100,000 | Weight-average molecular weight |

| PDI | 2.0 | Polydispersity Index |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for various analyses of polymers, including compositional analysis of copolymers and separation of oligomers. sielc.com Unlike SEC, which separates based on size, HPLC can separate molecules based on their chemical properties, such as polarity. sielc.com

For copolymers of this compound, reversed-phase HPLC can be employed to separate polymer chains with different comonomer compositions. In this technique, a nonpolar stationary phase is used with a polar mobile phase. Polymer chains with a higher content of a more hydrophobic comonomer will have a stronger interaction with the stationary phase and thus a longer retention time.

HPLC can also be used to analyze the presence of residual monomers or low molecular weight oligomers in the polymer sample. This is important for quality control and for understanding the polymerization process. By using a suitable detector, such as a UV detector or a mass spectrometer, the separated components can be identified and quantified.

Key Research Findings from HPLC Analysis:

Copolymer Composition Distribution: HPLC can provide information on the distribution of comonomer compositions among the polymer chains.

Residual Monomer Analysis: The technique is highly effective for the quantification of unreacted monomers in the final polymer product.

Oligomer Separation: HPLC can resolve low molecular weight oligomers, providing insights into the initial stages of polymerization.

Capillary Electrophoresis (CE) for Heterogeneity of Branching

Capillary electrophoresis (CE) is a powerful technique for characterizing the heterogeneity of branching in polyelectrolytes like this compound-based polymers. In the mode of free-solution CE under critical conditions (CE-CC), separation is achieved based on polymer topology rather than molar mass, making it ideal for analyzing architectural variations such as branching. researchgate.netresearchgate.net

The principle of CE-CC relies on balancing the electrophoretic mobility of the charged polymer with the electroosmotic flow in the capillary. This creates a condition where linear polymer chains of varying molar masses have nearly identical migration times. However, branched polymers, having a more compact structure and different charge distribution compared to their linear counterparts of the same molar mass, will exhibit different migration behaviors. This allows for the separation and assessment of the dispersity of branching within a polymer sample. researchgate.net

Research Findings: Studies on poly(acrylic acid), the parent polymer of this compound, have demonstrated the utility of CE-CC in quantifying the heterogeneity of branching. researchgate.netresearchgate.net The degree of branching in polyacrylates, which can be influenced by synthesis conditions such as temperature and the presence of chain transfer agents, can be effectively probed. For instance, an increase in reaction temperature often leads to a higher degree of branching due to more frequent chain transfer to polymer reactions. CE-CC can resolve the resulting mixture of polymer architectures, providing a distribution of electrophoretic mobilities that corresponds to the variation in branching. researchgate.net

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.commdpi.com For this compound-based polymers, TGA provides crucial information about their decomposition pathways and upper service temperatures.

The thermal degradation of ammonium polyacrylate typically occurs in multiple stages. The initial weight loss, often observed at lower temperatures (around 100-200°C), is generally attributed to the loss of absorbed water and the evolution of ammonia (B1221849), as the ammonium salt decomposes to form poly(acrylic acid) and ammonia gas. amazonaws.com Subsequent degradation at higher temperatures involves the decomposition of the poly(acrylic acid) backbone. This can proceed through various mechanisms, including dehydration to form anhydrides, followed by decarboxylation and chain scission at even higher temperatures, leading to the formation of char and volatile organic compounds. researchgate.netnih.gov

Research Findings: TGA studies on related acrylic polymers show that the decomposition profile is influenced by factors such as the heating rate and the surrounding atmosphere (e.g., inert or oxidative). nih.govresearchgate.net The presence of the ammonium counterion introduces a lower temperature degradation step corresponding to its release. The main decomposition of the polyacrylate chain typically occurs in the range of 250°C to 450°C. nih.gov The final residual mass at high temperatures can give an indication of the char yield, which is relevant for applications requiring fire retardancy. researchgate.net

Table 1: Representative TGA Data for Thermal Decomposition of an this compound-Based Polymer in an Inert Atmosphere

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

|---|---|---|

| 50 - 190 | ~10% | Loss of adsorbed water and ammonia |

| 215 - 305 | ~25% | Decarboxylation of the polymer chain |

| 368 - 470 | ~45% | Decomposition of the polymer backbone |

Note: The data in this table is illustrative and based on typical thermal degradation behavior of polyacrylates and ammonium-containing polymers.

Morphological and Microstructural Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and morphology of polymeric materials at the micro- and nanoscale. nih.gov In the context of this compound-based polymers, SEM can reveal details about particle size, shape, porosity, and surface texture, which are critical for their application performance, particularly in areas like dispersion and absorption.

The technique operates by scanning a focused beam of electrons onto the sample surface. The interaction of the electron beam with the sample generates various signals, including secondary electrons, which are collected to form a high-resolution image of the surface. For non-conductive polymer samples, a thin conductive coating (e.g., gold or carbon) is often applied to prevent charging artifacts and improve image quality.